2-Chloroquinoxaline

Overview

Description

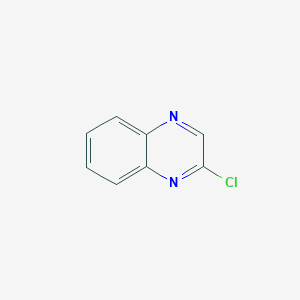

2-Chloroquinoxaline (C₈H₅ClN₂; MW: 164.59 g/mol; CAS: 1448-87-9) is a chlorinated heterocyclic compound with a bicyclic quinoxaline backbone substituted at the 2-position . It is synthesized via chlorination of 2-hydroxyquinoxaline using phosphoryl chloride (POCl₃) in the presence of pyridine (yield: 94%, purity: 98%) or via oxidative chlorination with trichloroisocyanuric acid and triphenylphosphine (yield: 77%) . Green synthetic approaches employ phosphoryl chloride with catalytic DMF, emphasizing eco-friendly protocols .

Key spectral data include:

- ¹H-NMR (CDCl₃): δ 8.78 (s, 1H), 8.07–7.75 (m, 4H)

- ¹³C-NMR (CDCl₃): δ 147.3, 144.9, 141.9, 140.9, 131.1, 130.1, 129.3, 128.5 .

Its reactivity stems from the electron-withdrawing chlorine atom, enabling nucleophilic substitution and cross-coupling reactions .

Preparation Methods

Four-Step Synthesis from 2-Nitroaniline

The four-step synthesis outlined in patent US4636562A provides a robust framework for producing 2-chloroquinoxaline. By modifying the starting material to 2-nitroaniline (devoid of halogen substituents), this method yields the target compound without ancillary halogenation at the 6-position .

Step 1: Condensation with Diketene

Reaction Overview

2-Nitroaniline undergoes condensation with diketene in an aromatic solvent (e.g., toluene or benzene) under reflux conditions. Triethylamine catalyzes the reaction, facilitating the formation of an intermediate acetoacetamide derivative.

Optimized Conditions

-

Solvent: Toluene (330 mL per 34 g of 2-nitroaniline)

-

Catalyst: Triethylamine (1% v/v)

-

Temperature: Reflux (110°C)

-

Time: 2 hours post-addition

-

Yield: ~85% (theoretical)

Mechanistic Insight

Diketene acts as a dienophile, engaging in a [2+4] cycloaddition with the nitroaniline to form a β-ketoamide intermediate. The electron-withdrawing nitro group directs regioselectivity, ensuring precise alignment for subsequent cyclization .

Step 2: Cyclization with Alkali Hydroxide

Reaction Overview

The β-ketoamide intermediate is treated with aqueous potassium hydroxide (20% w/w) at 80°C, inducing cyclization to yield 2-hydroxyquinoxaline-4-oxide.

Optimized Conditions

-

Base: 20% KOH (500 mL per 34 g starting material)

-

Temperature: 80°C

-

Time: 1 hour

-

Yield: ~78%

Critical Considerations

Excess base ensures complete deprotonation, minimizing side reactions such as dimerization. The 4-oxide moiety is pivotal for subsequent reduction .

Step 3: Catalytic Hydrogenation

Reaction Overview

Hydrogenation of the 4-oxide intermediate using Raney nickel catalyst under ambient pressure reduces the N-oxide to 2-hydroxyquinoxaline.

Optimized Conditions

-

Catalyst: Raney nickel (15 g per 34 g starting material)

-

Solvent: 5% NaOH (aqueous)

-

Pressure: 1–2 atm H₂

-

Time: 1–2 hours

-

Yield: ~90%

Mechanistic Pathway

Hydrogenation proceeds via cleavage of the N–O bond, followed by protonation to yield the hydroxylated quinoxaline. Catalyst activity is sensitive to trace oxygen, necessitating inert atmospheres .

Step 4: Chlorination with Thionyl Chloride

Reaction Overview

2-Hydroxyquinoxaline is treated with thionyl chloride in toluene under catalytic dimethylformamide (DMF), replacing the hydroxyl group with chlorine.

Optimized Conditions

-

Chlorinating Agent: Thionyl chloride (2.5 equivalents)

-

Solvent: Toluene (1200 mL per 34 g starting material)

-

Catalyst: DMF (2 mL)

-

Temperature: 100°C

-

Time: 2.5 hours

-

Yield: ~82%

Side Reactions

Over-chlorination at the 3-position is mitigated by stoichiometric control and rapid quenching with dilute NaOH .

Direct Chlorination of 2-Hydroxyquinoxaline

Phosphoryl Chloride (POCl₃) Method

Reaction Overview

2-Hydroxyquinoxaline reacts with excess POCl₃ under reflux, yielding this compound via nucleophilic substitution.

Optimized Conditions

-

Reagent: POCl₃ (5 equivalents)

-

Solvent: Toluene

-

Catalyst: Pyridine (1 equivalent)

-

Temperature: 110°C

-

Time: 4 hours

-

Yield: ~75%

Limitations

POCl₃ generates corrosive HCl gas, necessitating specialized equipment. Byproducts include phosphoric acid derivatives, complicating purification .

Comparative Analysis of Methods

| Parameter | Four-Step Synthesis | POCl₃ Method |

|---|---|---|

| Overall Yield | 62% | 75% |

| Purity | ≥98% | ≥95% |

| Scalability | Industrial | Laboratory |

| Byproducts | Minimal | Phosphoric acids |

| Reagent Cost | Moderate | Low |

The four-step method excels in scalability and purity, whereas the POCl₃ route offers cost advantages for small-scale production .

Industrial Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat dissipation and reaction control, particularly during exothermic steps like chlorination.

Waste Management

Phosgene and HCl byproducts are neutralized in-line using caustic scrubbers, ensuring compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols to form substituted quinoxalines.

Oxidation: It can be oxidized to form quinoxaline-2,3-dione under specific conditions.

Reduction: Reduction of this compound can yield 2-aminoquinoxaline.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include piperidine and hydroxide ions. .

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Substituted quinoxalines such as 2-piperidinoquinoxaline.

Oxidation: Quinoxaline-2,3-dione.

Reduction: 2-Aminquinoxaline.

Scientific Research Applications

2-Chloroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, they can inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of 2-Chloroquinoxaline and Analogues

Reactivity Differences

- Alkaline Hydrolysis: this compound undergoes pseudo-first-order hydrolysis in aqueous-organic solvents, with rate constants dependent on solvent polarity . In contrast, 2-methoxyquinoxaline is stable under basic conditions due to the electron-donating methoxy group .

- Cross-Coupling: this compound participates in Suzuki couplings (e.g., with aryl boronic acids) , whereas 2-methylquinoxaline lacks sufficient electrophilicity for such reactions .

Biological Activity

2-Chloroquinoxaline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial action, and potential antiviral applications. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the chlorine atom at the second position enhances its reactivity and biological potential.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported the synthesis of various quinoxaline derivatives, including this compound, which showed promising activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compound in this study exhibited IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating potent cytotoxicity compared to the reference drug doxorubicin (IC50 of 3.23 µg/mL ) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| This compound | HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. A study indicated that chloroquinoxaline sulfonamide (related to this compound) acts as a topoisomerase II poison, leading to dose-dependent protein-DNA cross-links in chromosomal DNA . This mechanism suggests that compounds like this compound could be developed into effective anticancer agents by targeting topoisomerase activity.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Recent studies involving silver(I) complexes with this compound have shown broad-spectrum action against multi-drug resistant bacteria. For instance, one complex exhibited a minimum inhibitory concentration (MIC) value of 8 µg/mL against Proteus morganii . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Potential Antiviral Applications

The ongoing COVID-19 pandemic has prompted investigations into compounds that can inhibit viral proteins. In silico studies have evaluated 3-alkynyl substituted derivatives of this compound as potential ligands for the N-protein of SARS-CoV-2. These studies revealed promising binding affinities, suggesting that modifications to the quinoxaline structure could yield effective antiviral agents .

Table 2: Antiviral Potential of Modified this compound Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 3-Alkynyl-2-chloroquinoxaline | N-protein (SARS-CoV-2) | TBD |

Case Studies and Research Findings

- Topoisomerase Inhibition : A detailed study on chloroquinoxaline sulfonamide indicated its role as a topoisomerase II poison, providing insights into its potential as an anticancer agent .

- Antimicrobial Efficacy : The synthesis of silver(I) complexes with this compound revealed significant antimicrobial activity against resistant strains, emphasizing its utility in developing new antibiotics .

- Antiviral Research : The exploration of modified derivatives for their binding capabilities against viral proteins indicates a promising direction for future research in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloroquinoxaline from 1H-quinoxalin-2-one?

- Methodological Answer : The synthesis involves reacting 1H-quinoxalin-2-one with excess phosphoryl chloride (POCl₃) at 100°C for 3.5–4.5 hours, followed by careful quenching on ice and purification via column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate 10:1). Extending reaction time to 4.5 hours improves yield to 82%. Confirm purity using TLC (Rf = 0.48) and characterize via , , and HRMS .

Q. How should researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR, HRMS) with single-crystal X-ray diffraction. For example, in CDCl₃ shows a singlet at δ 8.77 ppm for the chloro-substituted aromatic proton. X-ray crystallography (monoclinic P2₁/n space group, a = 9.1299 Å, β = 93.028°) confirms planar molecular geometry and weak Cl⋯Cl interactions, critical for validating structural assignments .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Use silica gel column chromatography with non-polar eluents (e.g., cyclohexane/ethyl acetate 10:1) to separate this compound (Rf = 0.48) from polar impurities. For derivatives, adjust eluent polarity (e.g., 2–5% ethyl acetate in hexane) based on TLC monitoring. Drying organic layers with Na₂SO₄ and vacuum distillation ensures high purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in NMR assignments for substituted this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution. Cross-validate NMR data with X-ray structures (e.g., bond lengths, angles) using SHELX refinement (R1 < 0.04). For example, geometric parameters (C–Cl = 1.735 Å, C–N = 1.315 Å) from diffraction studies clarify electronic environments influencing chemical shifts .

Q. What kinetic models explain solvent effects on alkaline hydrolysis of this compound?

- Methodological Answer : Pseudo-first-order kinetics under excess OH⁻ in acetonitrile-water (10–60% v/v) or DMSO-water (10–80% v/v) mixtures. Use UV-Vis spectrophotometry to monitor reaction progress (λ = 250–300 nm). Solvent polarity and hydrogen-bonding capacity (e.g., DMSO’s high ε) correlate with rate constants (kobs), following a Bronsted-type linear free-energy relationship .

Q. How do computational methods enhance the design of bioactive this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., SARS-CoV-2 N-protein). Optimize substituents (e.g., alkynyl groups at C3) via DFT calculations (B3LYP/6-31G*) to improve binding affinity. Validate predictions with in vitro assays (e.g., cytotoxicity IC₅₀) .

Q. What strategies mitigate challenges in synthesizing sterically hindered this compound analogs?

- Methodological Answer : Employ ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates and yields for bulky substituents. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via LC-MS and optimize protecting groups (e.g., THP for amines) to prevent side reactions .

Q. Methodological Notes

- Structural Refinement : Use SHELXL for high-resolution data (R < 0.05). Constrain H-atoms using riding models and refine anisotropic displacement parameters for non-H atoms .

- Reproducibility : Document solvent ratios, temperature gradients, and chromatography Rf values meticulously to ensure replicability .

- Ethical Reporting : Avoid overinterpretation of in silico data; corroborate computational findings with experimental bioassays .

Properties

IUPAC Name |

2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVGQHIAFURIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932415 | |

| Record name | 2-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-87-9 | |

| Record name | 2-Chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROQUINOXALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.